[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol
Description
Significance of Nitrogen-Containing Heterocycles in Academic Research
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. nih.govresearchgate.net These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are ubiquitous in nature, constituting the core of essential molecules like nucleic acids (adenine, guanine, cytosine, thymine), vitamins, and alkaloids. nih.govresearchgate.netmdpi.com Their significance is underscored by their prevalence in pharmaceuticals; reports indicate that approximately 60% to 75% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.govmdpi.com
The utility of these scaffolds in drug design stems from their unique physicochemical properties. The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets, a crucial interaction for molecular recognition and binding. nih.govresearchgate.net Furthermore, the electron-rich nature of nitrogen heterocycles enables them to readily accept or donate protons and engage in various weak interactions, influencing a molecule's pharmacological profile. nih.gov This structural and functional diversity has led to the development of nitrogen-containing heterocyclic compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.comnih.gov
Table 1: Examples of Nitrogen-Containing Heterocycles in Common Applications
| Heterocyclic Core | Example Compound | Primary Application Area |
|---|---|---|
| Pyrimidine (B1678525) | Zidovudine (AZT) | Antiviral (HIV) |
| Quinoline | Chloroquine | Antimalarial |
| Pyridine (B92270) | Isoniazid | Antitubercular |
| Imidazole | Metronidazole | Antibacterial/Antiprotozoal |
| Piperazine | Imatinib | Anticancer |
Overview of thenih.govacs.orgnih.govTriazolo[1,5-a]pyridine Scaffold in Advanced Chemical Sciences
Within the vast family of nitrogen heterocycles, the nih.govacs.orgnih.govTriazolo[1,5-a]pyridine scaffold has emerged as a structure of significant interest in advanced chemical sciences. ekb.eg This compound is a fused heterocyclic system composed of a triazole ring merged with a pyridine ring, creating a planar, aromatic structure with notable stability. ontosight.ai Chemically, it is described as an aza-indolizine, possessing a delocalized 10-π electron system. nih.gov
The unique electronic and structural characteristics of the nih.govacs.orgnih.govTriazolo[1,5-a]pyridine core make it a "privileged scaffold" in medicinal chemistry. ekb.eg It is often considered a bioisostere of naturally occurring purines, allowing derivatives to interact with biological targets typically addressed by purine (B94841) analogs. nih.govresearchgate.net Research has demonstrated that compounds built upon this framework exhibit a wide range of biological activities. ontosight.ai Consequently, the scaffold serves as a versatile foundation for designing novel agents targeting various diseases, with derivatives being investigated for anticancer, anti-inflammatory, and antimicrobial properties. ekb.egontosight.ainih.gov The development of numerous synthetic methodologies, including copper-catalyzed reactions and PIFA-mediated intramolecular annulation, has made a diverse array of substituted analogs accessible for further research. organic-chemistry.orgresearchgate.netmdpi.com
Table 2: Key Properties of the nih.govacs.orgnih.govTriazolo[1,5-a]pyridine Scaffold
| Property | Description | Source |
|---|---|---|
| Structure | Fused bicyclic system of a triazole and a pyridine ring. | ontosight.ai |
| Aromaticity | Planar, aromatic, 10-π electron system. | nih.govontosight.ai |
| Chemical Class | Aza-indolizine. | nih.gov |
| Biological Role | Considered a purine bioisostere. | nih.govresearchgate.net |
| Reactivity | The nitrogen atoms enable participation in various reactions, including alkylation and metal complexation. | ontosight.ai |
| Significance | A versatile and privileged scaffold in medicinal chemistry and drug discovery. | ekb.egontosight.ai |
Positioning ofnih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol within thenih.govacs.orgnih.govTriazolo[1,5-a]pyridine Chemical Space
nih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol represents a specific, functionalized derivative within the broader chemical space of triazolopyridines. The core scaffold can be substituted at various positions on either the triazole or pyridine ring to modulate its physicochemical and biological properties. The introduction of a hydroxymethyl group (-CH2OH) at the 8-position of the pyridine ring is a deliberate structural modification.
This functionalization significantly alters the character of the parent molecule. The hydroxymethyl group introduces a polar, protic moiety capable of acting as both a hydrogen bond donor and acceptor. This enhances the molecule's potential for specific interactions with biological macromolecules and can increase its hydrophilicity compared to the unsubstituted scaffold. Furthermore, the primary alcohol functionality serves as a versatile chemical handle for further synthetic transformations, allowing for the construction of more complex molecules through esterification, etherification, or oxidation. While extensive research focusing specifically on nih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol is not widely detailed in scientific literature, the synthesis of related structures, such as nih.govacs.orgnih.govtriazolo[1,5-a]pyridine-8-carbonitriles, suggests the chemical feasibility of functionalizing the 8-position. researchgate.netlp.edu.ua The conversion of a nitrile to a hydroxymethyl group is a standard synthetic procedure. Therefore, nih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol is positioned as a key intermediate or a target molecule designed to leverage the hydrogen-bonding and reactive potential of a primary alcohol group on the triazolopyridine core.
Table 3: Comparative Physicochemical Properties
| Property | nih.govacs.orgnih.govTriazolo[1,5-a]pyridine (Parent Scaffold) | nih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol |
|---|---|---|
| Molecular Formula | C₆H₅N₃ | C₇H₇N₃O |
| Molecular Weight | 119.12 g/mol sigmaaldrich.com | 149.15 g/mol |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 63.3 Ų |
| Key Functional Group | Unsubstituted aromatic system | Primary alcohol (-CH₂OH) |
Note: Properties for nih.govacs.orgnih.govTriazolo[1,5-a]pyridin-8-ylmethanol are calculated based on its structure, as specific experimental data is limited in the cited sources.
Historical Context and Evolution ofnih.govacs.orgnih.govTriazolo[1,5-a]pyridine Research
Research into fused triazole heterocycles has a history spanning over a century, with the related nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold first being reported in 1909. nih.gov The synthesis of the specific nih.govacs.orgnih.govtriazolo[1,5-a]pyridine ring system followed, with early methods establishing the foundational chemistry for creating this bicyclic structure. Over the decades, research has evolved significantly from fundamental synthesis to broad application in materials science and medicinal chemistry. mdpi.com
In recent years, the focus has shifted towards the development of more efficient, scalable, and environmentally benign synthetic routes to produce these compounds. organic-chemistry.org Modern methods employ various catalysts and reaction conditions, such as microwave-mediated synthesis, to rapidly generate libraries of diverse derivatives. mdpi.com This has facilitated extensive structure-activity relationship (SAR) studies, where different functional groups are systematically placed on the scaffold to optimize its biological activity for a specific purpose. nih.gov The evolution of research has solidified the nih.govacs.orgnih.govtriazolo[1,5-a]pyridine scaffold's status as a crucial building block in the development of novel, biologically active compounds. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGMDYVNHVMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies For 1 2 3 Triazolo 1,5 a Pyridines and Analogues
Established Routes for theacs.orgnih.govresearchgate.netTriazolo[1,5-a]pyridine Ring System
Traditional methods for the synthesis of the acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine core often rely on the cyclization of pre-functionalized pyridine (B92270) precursors. These methods have been instrumental in providing access to a wide array of derivatives.
Cyclization Reactions Involving Amino-Substituted Pyridines and Hydrazine (B178648) Derivatives
One of the most common strategies for constructing the acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system involves the use of 2-aminopyridines as starting materials. These are then reacted with various reagents to introduce the necessary components for the triazole ring, followed by a cyclization step. A notable example is the cyclization of N-(pyrid-2-yl)formamidoximes. This method allows for the preparation of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines that are unsubstituted at the 2-position. The reaction proceeds under mild conditions using trifluoroacetic anhydride, which facilitates the cyclization. organic-chemistry.orgresearchgate.net
Another approach involves the direct use of 2-hydrazinopyridine (B147025) derivatives. These can be prepared through palladium-catalyzed amination of 2-halopyridines with protected hydrazine derivatives. mdpi.com The resulting 2-hydrazinopyridines can then undergo condensation and cyclization with various electrophilic reagents to yield the desired triazolopyridine core. For instance, reaction with aldehydes and subsequent oxidative cyclization is a viable route. mdpi.comekb.eg
Base-Catalyzed Dehydrative Cyclization Approaches for Functionalizedacs.orgnih.govresearchgate.netTriazolo[1,5-a]pyridines
Base-catalyzed dehydrative cyclization represents another important avenue for the synthesis of functionalized acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. A simple and straightforward base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org This methodology offers a versatile route to derivatives with various substitution patterns.
| Starting Material 1 | Starting Material 2 | Base | Key Transformation | Ref. |
| 2-Fluoropyridines | 1,2,4-Oxadiazol-3-amines | Base | Tandem SNAr/Boulton-Katritzky rearrangement | organic-chemistry.org |
| 2-Fluoropyridines | 3-Aminoisoxazoles | Base | Tandem SNAr/Boulton-Katritzky rearrangement | organic-chemistry.org |
Oxidative Cyclization Reactions for N-N Bond Formation
More contemporary methods for the synthesis of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines focus on the direct formation of the N-N bond in the final ring-closing step through oxidative cyclization. These approaches often offer advantages in terms of efficiency, atom economy, and milder reaction conditions.
Copper-Catalyzed Oxidative Coupling from 2-Aminopyridines
Copper catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines, a copper-catalyzed reaction of 2-aminopyridines with nitriles provides a direct route to the desired products. organic-chemistry.orgmdpi.com This reaction proceeds via a sequential N-C and N-N bond-forming oxidative coupling under an atmosphere of air, which serves as the terminal oxidant. organic-chemistry.org The use of readily available and inexpensive starting materials and catalyst makes this a highly practical method. organic-chemistry.org A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has also been developed, offering the advantage of catalyst recyclability. organic-chemistry.org
| Starting Material | Reagent | Catalyst | Oxidant | Key Transformation | Ref. |
| 2-Aminopyridine | Nitrile | CuBr | Air | Consecutive addition-oxidative cyclization | organic-chemistry.orgmdpi.com |
| 2-Pyridine Ketone Hydrazone | - | Heterogeneous Cu(II) | Air | Oxidative cyclization | organic-chemistry.org |
PIFA-Mediated Intramolecular Annulation via Metal-Free N-N Bond Formation
A significant advancement in the synthesis of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines is the development of metal-free oxidative N-N bond formation strategies. One such method utilizes phenyliodine bis(trifluoroacetate) (PIFA) to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgorganic-chemistry.org This approach allows for the direct construction of the triazole ring under mild conditions, with short reaction times and high yields. organic-chemistry.orgorganic-chemistry.org The use of a hypervalent iodine reagent like PIFA avoids the need for transition metal catalysts, which can be advantageous in terms of cost and product purity. organic-chemistry.org The reaction tolerates a wide range of functional groups on the benzimidamide moiety. organic-chemistry.org
| Substrate | Reagent | Key Feature | Solvent | Ref. |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free oxidative N-N bond formation | Hexafluoroisopropanol (HFIP) | organic-chemistry.org |
Halogen-Mediated Oxidative N-N Bond Formation (e.g., I2/KI)
Following the theme of metal-free synthesis, halogen-mediated oxidative N-N bond formation provides another environmentally benign route to acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. An I2/KI-mediated system has been shown to be effective for the oxidative cyclization of N-aryl amidines. acs.orgnih.govresearchgate.netorganic-chemistry.org This method is efficient, scalable, and proceeds under mild conditions. organic-chemistry.org The reaction is believed to proceed through the formation of an N-iodo intermediate, which then undergoes intramolecular cyclization to form the N-N bond. organic-chemistry.org This approach is tolerant of a variety of functional groups on the starting amidine. organic-chemistry.org Another halogen-based reagent, N-chlorosuccinimide (NCS), has also been successfully employed for the oxidative cyclization of 2-pyridylhydrazones to afford acs.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines under very mild conditions. mdpi.com
| Substrate | Reagent | Base | Solvent | Key Feature | Ref. |
| N-Aryl Amidines | I2/KI | K2CO3 | DMSO | Environmentally benign, scalable | acs.orgnih.govresearchgate.netorganic-chemistry.org |
| 2-Pyridylhydrazones | NCS | - | DMF | Mild conditions | mdpi.com |
Chloramine-T Promoted Metal-Free Oxidative N-N Bond Formation
A convenient and efficient metal-free approach for the synthesis of 1,5-fused 1,2,4-triazoles, including Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines, utilizes Chloramine-T as an oxidant. msesupplies.com This method involves the intramolecular oxidative cyclization of readily available N-arylamidines. The reaction proceeds with high yields and short reaction times, offering a mild and environmentally friendly alternative to metal-catalyzed processes. msesupplies.comresearchgate.net
The reaction is typically carried out in ethanol (B145695) at 80°C, and the protocol is tolerant of a variety of substituents on both the pyridine and aryl rings of the starting amidine, including both electron-donating and electron-withdrawing groups. msesupplies.com The use of Chloramine-T, an inexpensive and versatile reagent, for this transformation represents a notable advancement in the synthesis of this class of compounds. msesupplies.com
Table 1: Synthesis of Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridines via Chloramine-T Promoted Oxidative N-N Bond Formation
| Entry | N-Arylamidine Substrate | Product | Yield (%) | Time (min) |
| 1 | N-(pyridin-2-yl)benzimidamide | 2-Phenyl- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 95 | 30 |
| 2 | 4-Methyl-N-(pyridin-2-yl)benzimidamide | 2-(p-Tolyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 92 | 35 |
| 3 | 4-Methoxy-N-(pyridin-2-yl)benzimidamide | 2-(4-Methoxyphenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 94 | 30 |
| 4 | 4-Chloro-N-(pyridin-2-yl)benzimidamide | 2-(4-Chlorophenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 90 | 40 |
Tandem Reactions and Multicomponent Strategies
Tandem and multicomponent reactions provide an efficient means to construct complex molecules like Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines in a single step, minimizing waste and improving atom economy.
Microwave-Mediated Catalyst-Free Synthesis from Enaminonitriles and Acyl Hydrazides
A catalyst-free and additive-free method for the synthesis of Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines has been developed using microwave irradiation. Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.net This tandem reaction involves the use of enaminonitriles and benzohydrazides. Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.net The proposed mechanism begins with a transamidation of the enaminonitrile with the acyl hydrazide, followed by a nucleophilic addition of the nitrogen to the nitrile group and subsequent condensation to form the triazole ring. Current time information in Pasuruan, ID. This eco-friendly approach offers a broad substrate scope and good functional group tolerance, with products being formed in good to excellent yields in short reaction times. Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.net
The optimal reaction conditions were found to be heating the reactants in dry toluene (B28343) at 140 °C under microwave irradiation. Current time information in Pasuruan, ID. The methodology is also amenable to scale-up synthesis. Current time information in Pasuruan, ID.
Table 2: Microwave-Mediated Synthesis of Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridines
| Entry | Enaminonitrile | Acyl Hydrazide | Product | Yield (%) |
| 1 | 3-(Dimethylamino)-2-phenylacrylonitrile | Benzohydrazide | 5-Phenyl-2-phenyl- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 83 |
| 2 | 3-(Dimethylamino)-2-phenylacrylonitrile | 4-Methoxybenzohydrazide | 2-(4-Methoxyphenyl)-5-phenyl- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 89 |
| 3 | 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile | Benzohydrazide | 5-(4-Methoxyphenyl)-2-phenyl- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 88 |
| 4 | 2-(4-Bromophenyl)-3-(dimethylamino)acrylonitrile | 4-Methoxybenzohydrazide | 5-(4-Bromophenyl)-2-(4-methoxyphenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 90 |
Base-Promoted S_NAr/Boulton-Katritzky Rearrangement forCurrent time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridines
A base-promoted tandem reaction involving a nucleophilic aromatic substitution (S_NAr) followed by a Boulton-Katritzky rearrangement provides a straightforward, transition-metal- and oxidant-free method for the synthesis of functionalized Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines. mdpi.comsigmaaldrich.com This reaction utilizes 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles as starting materials. mdpi.comsigmaaldrich.com
The reaction conditions are typically heating the substrates in DMSO with a base such as lithium tert-butoxide (tBuOLi). mdpi.com This methodology has a broad substrate scope, and its practical utility has been demonstrated in the synthesis of a Leishmania CRK2 inhibitor. mdpi.com
Targeted Synthetic Approaches forCurrent time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridin-8-ylmethanol and Related Hydroxymethyl Derivatives
Detailed synthetic routes specifically targeting Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridin-8-ylmethanol or its related hydroxymethyl derivatives are not extensively reported in the reviewed literature. However, the synthesis of functionalized Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines at the 8-position, such as 8-bromo and 8-cyano derivatives, has been described. researchgate.netlp.edu.ua These functionalized compounds can serve as precursors for the introduction of a hydroxymethyl group.
One potential synthetic strategy involves the synthesis of an 8-bromo- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine, which can be achieved through various cyclization strategies starting from appropriately substituted pyridines. This bromo derivative could then potentially be converted to the desired hydroxymethyl compound through a series of reactions, such as conversion to the corresponding nitrile followed by reduction, or through metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed reaction of 8-bromo- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines with zinc cyanide can yield the corresponding 8-carbonitrile. lp.edu.ua Subsequent reduction of the nitrile group would afford the target Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridin-8-ylmethanol.
Advanced Functionalization and Derivatization of theCurrent time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridine Scaffold
Late-stage functionalization is a powerful tool for the diversification of complex molecules and the exploration of structure-activity relationships. The Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine core can be functionalized using various modern synthetic methods.
Late-Stage Functionalization Techniques (e.g., Suzuki and Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective for the late-stage functionalization of the Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine scaffold. Current time information in Pasuruan, ID. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups onto the heterocyclic core, typically from the corresponding halo- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines. Current time information in Pasuruan, ID.
For example, a Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine derivative bearing a bromo substituent can undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to afford the corresponding arylated product in high yield. Current time information in Pasuruan, ID. Similarly, iodo-substituted Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines can be subjected to Sonogashira coupling with terminal alkynes using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst to yield the corresponding alkynylated derivatives. Current time information in Pasuruan, ID.
Table 3: Late-Stage Functionalization of Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comTriazolo[1,5-a]pyridines
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| Suzuki-Miyaura | 5-(4-Bromophenyl)-2-(4-methoxyphenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 2,5-Bis(4-methoxyphenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 88 |
| Sonogashira | 7-(4-Iodophenyl)-2-(4-methoxyphenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 100 °C | 2-(4-Methoxyphenyl)-7-(4-( (4-methoxyphenyl)ethynyl)phenyl)- Current time information in Pasuruan, ID.organic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine | 61 |
Regioselective Synthesis and Isolation of Derivatives
Achieving regioselectivity is crucial when synthesizing substituted organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives, as the position of functional groups dictates the molecule's properties. The traditional synthesis involving 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne can suffer from a lack of regiocontrol, often yielding a mixture of isomers. sci-hub.se
To overcome this, specific strategies have been developed. For instance, an efficient synthesis of 7-deutero- organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives utilizes an α-H/D exchange of 1-aminopyridinium cations in basic D₂O, followed by a 1,3-cycloaddition with nitriles, achieving high regioselectivity and deuterium (B1214612) incorporation. researchgate.net Phenyliodine(III) diacetate [PhI(OAc)₂] has been used to mediate the oxidative cyclization of 2-aminopyridines with imidates, a method that furnishes organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines with high efficiency and excellent regioselectivity. researchgate.net
The synthesis of derivatives functionalized at the 8-position, which is directly relevant to organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridin-8-ylmethanol, often relies on building the heterocyclic system from precursors that already contain the desired functionality or a group that can be converted to it. lp.edu.uaresearchgate.net The synthesis of organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine-8-carbonitriles is a prime example. lp.edu.uaresearchgate.net This can be approached by:
Modification of a pre-formed ring: Replacing a substituent at the 8-position of an existing organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine with a cyano group. lp.edu.uaresearchgate.net
Pyridine-first approach: Starting with a functionalized pyridine that already bears a nitrile group at the appropriate position and then constructing the fused triazole ring. lp.edu.uaresearchgate.net
Triazole-first approach: Using 2-(1,2,4-triazol-5-yl)acetonitriles as building blocks to construct the pyridine ring through cyclocondensation with β-dicarbonyl compounds or α,β-unsaturated nitriles. lp.edu.uaresearchgate.net
These targeted strategies ensure that the cyano group is placed exclusively at the C8 position, which can then potentially be chemically modified (e.g., reduced) to the hydroxymethyl group of the target compound.
Green Chemistry Principles inorganic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyridine Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally friendly methods. The synthesis of the organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold has seen the adoption of several green chemistry principles to reduce waste, avoid hazardous materials, and improve energy efficiency.
A notable green approach is the use of microwave irradiation. A catalyst-free and additive-free method for synthesizing these compounds from enaminonitriles and benzohydrazides has been developed under microwave conditions. researchgate.netmdpi.com This eco-friendly tandem reaction proceeds quickly and demonstrates broad substrate scope and good functional group tolerance. researchgate.netmdpi.com
Solvent-free, or mechanochemical, synthesis represents another significant advancement. A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles can be performed under solventless grinding conditions. researchgate.netresearchgate.net This protocol offers numerous advantages, including the elimination of solvent waste, shorter reaction times, scalability, and good functional-group compatibility. researchgate.netresearchgate.net
The choice of reagents and catalysts also plays a critical role in the environmental impact of a synthesis. The use of I₂/KI-mediated reactions is considered an environmentally benign approach for creating the key N-N bond. organic-chemistry.org Similarly, employing polyethylene (B3416737) glycol as a recyclable reaction medium in ceric ammonium (B1175870) nitrate-catalyzed oxidative cyclizations offers an economic and commercially viable green alternative. organic-chemistry.orgmdpi.com These methods align with the principles of green chemistry by utilizing less toxic substances and enabling the reuse of reaction components.
| Green Chemistry Approach | Description | Key Advantages |
| Microwave Synthesis | Uses microwave energy to drive reactions, often without a catalyst. mdpi.com | Catalyst-free, additive-free, short reaction times, eco-friendly. researchgate.netmdpi.com |
| Mechanochemistry | Reactions are induced by mechanical force (grinding) in the absence of a solvent. researchgate.net | Solventless, shorter reaction times, scalability. researchgate.netresearchgate.net |
| Benign Reagents | Use of less hazardous reagents like I₂/KI instead of heavy metals. organic-chemistry.org | Reduced toxicity and environmental impact. organic-chemistry.org |
| Recyclable Media | Employing solvents like polyethylene glycol that can be recovered and reused. organic-chemistry.orgmdpi.com | Waste reduction, improved process economy. organic-chemistry.orgmdpi.com |
Spectroscopic Characterization and Structural Elucidation Of 1 2 3 Triazolo 1,5 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of the d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation. mdpi.comnih.gov
Proton NMR (¹H NMR) Analysis for Structural Confirmation
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the context of d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are characteristic of their positions on the fused ring system.
For a related compound, 2-(4-methoxyphenyl)-7-phenyl- d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine-5-carbonitrile, the proton signals appear in the aromatic region, with specific doublets and singlets corresponding to the protons on the pyridine (B92270) and phenyl rings. mdpi.com For instance, the proton at the 8-position of a substituted d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine typically appears as a doublet due to coupling with the adjacent proton.
Table 1: Representative ¹H NMR Data for a Substituted d-nb.infonih.govresearchgate.netTriazolo[1,5-a]pyridine Derivative Data for 2-(4-methoxyphenyl)-7-phenyl- d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine-5-carbonitrile in CDCl₃ mdpi.com
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | 8.59 | d | 7.2 |
| H-6 | 7.20 | d | 6.8 |
| Triazole-H | 7.89 | s | - |
| Phenyl-H | 8.25 / 7.60 / 7.49 | m | - |
| Methoxy-H | 3.88 | s | - |
This table is interactive. Click on headers to sort.
Carbon-13 NMR (¹³C NMR) Analysis for Structural Confirmation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine core are indicative of their electronic environment.
In the analysis of 2-(4-methoxyphenyl)-7-phenyl- d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine-5-carbonitrile, distinct signals are observed for the quaternary carbons of the fused ring system and the substituted carbons of the phenyl groups. mdpi.com The carbon atoms of the triazole ring typically resonate at a characteristic downfield region.
Table 2: Representative ¹³C NMR Data for a Substituted d-nb.infonih.govresearchgate.netTriazolo[1,5-a]pyridine Derivative Data for 2-(4-methoxyphenyl)-7-phenyl- d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine-5-carbonitrile in CDCl₃ mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (analogue) | 164.7 |
| Aromatic C | 161.8 - 112.9 |
| Methoxy C | 55.5 |
This table is interactive. Click on headers to sort.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed for more complex stereochemical and conformational analysis. These methods can reveal through-space interactions between protons, helping to define the three-dimensional structure of molecules, which is particularly important for biologically active compounds. For substituted d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridines, these techniques could elucidate the spatial arrangement of substituents.
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For novel d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives, HRMS is crucial for confirming that the synthesized product has the correct molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of a synthesized triazolopyridine was found to be 336.0903, with the experimental value being 336.0898, confirming the formula C₁₉H₁₅ClN₃O. mdpi.com This level of precision is essential for distinguishing between compounds with similar nominal masses.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For the d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine ring system, characteristic peaks would be expected for C=N, C=C, and C-H stretching and bending vibrations within the aromatic structure. The presence of the hydroxymethyl group in d-nb.infonih.govresearchgate.netTriazolo[1,5-a]pyridin-8-ylmethanol would be confirmed by a broad O-H stretching band and a C-O stretching vibration in the IR spectrum.
In a study of a related compound, N-((6-(Trifluoromethyl)- d-nb.infonih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl) methyl)-1H-indazole-7-carboxamide, characteristic IR peaks were observed at 3343 cm⁻¹ (N-H stretch), 3233 cm⁻¹ (N-H stretch), and in the 3101-2853 cm⁻¹ range (C-H stretches), along with other peaks corresponding to the fused ring structure. d-nb.info
Chemical Reactivity and Transformations of The 1 2 3 Triazolo 1,5 a Pyridine Scaffold
Ring-Opening and Ring-Closure Reactions oforganic-chemistry.orgacs.orgrsc.orgTriazolo[1,5-a]pyridines
The stability of the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine ring system allows for its formation through various ring-closing reactions, while under certain conditions, the ring can undergo opening, leading to diverse structural motifs.
Tandem reactions involving ring-opening and subsequent double ring-closure have been developed as a synthetic strategy for substituted organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines. For instance, the reaction of chromone-containing acrylonitriles with acid hydrazides proceeds via a tandem ring-opening of the chromone (B188151) moiety followed by a double ring-closing cascade to furnish salicyloyl-substituted organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines. researchgate.net This process highlights the utility of ring-opening of a precursor to trigger the formation of the stable triazolopyridine core. researchgate.net
A significant ring transformation reaction for the synthesis of this scaffold is the Boulton-Katritzky rearrangement. This rearrangement is an efficient, atom-economical thermal or base-catalyzed conversion of a heterocyclic system into an isomeric one. acs.org A base-promoted tandem SNAr (nucleophilic aromatic substitution)/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a versatile route to a wide array of functionalized organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines. organic-chemistry.orgacs.orgacs.org The reaction is initiated by the nucleophilic attack of the amino group on the 2-fluoropyridine, followed by the rearrangement which involves the cleavage of the N-O bond in the oxadiazole or isoxazole (B147169) ring and subsequent cyclization to form the more stable triazole ring. acs.org A palladium-catalyzed version of this tandem reaction has also been reported, expanding the scope of accessible derivatives. rsc.org
Table 1: Examples of Ring-Closure Reactions Leading to organic-chemistry.orgacs.orgrsc.orgTriazolo[1,5-a]pyridines
| Starting Materials | Reaction Type | Key Features | Reference(s) |
| Chromone-containing acrylonitriles and acid hydrazides | Tandem ring-opening/double ring-closing | Formation of salicyloyl-substituted products. | researchgate.net |
| 2-Fluoropyridines and 1,2,4-oxadiazol-3-amines | Base-promoted tandem SNAr/Boulton-Katritzky rearrangement | Transition-metal and oxidant-free conditions. | organic-chemistry.orgacs.orgacs.org |
| 2-Pyridyl trifluoromethanesulfonate (B1224126) and 3-aminoisoxazoles | Palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement | Utilizes readily available starting materials. | rsc.org |
| Enaminonitriles and benzohydrazides | Microwave-mediated tandem reaction | Catalyst-free and eco-friendly method. | mdpi.com |
Reactions Involving N-Ylides and Ring Transformation Products
N-ylides, particularly those derived from pyridine (B92270) derivatives, are reactive intermediates that can participate in various cycloaddition and rearrangement reactions to form heterocyclic systems. In the context of triazolopyridine synthesis, azinium-N-imines (a type of N-ylide) have been utilized in [3+2] cycloaddition reactions with nitriles. researchgate.net A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions has been shown to produce various 1,2,4-triazolo derivatives, including the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine scaffold. researchgate.net
Furthermore, the reaction of N-iminoisoquinolinium ylides with dioxazolone as an acyl nitrile source in the presence of a copper catalyst has been reported to yield organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines through a process involving C-H amidation and cyclization. nih.gov Pyridinium ylides are known to be highly reactive intermediates capable of generating complex molecules through reactions like 1,3-dipolar cycloadditions with electrophilic alkenes to form tetrahydroindolizines. nottingham.ac.uk While not directly forming the triazolopyridine ring, this reactivity demonstrates the versatility of ylide intermediates in constructing fused heterocyclic systems.
Hydrogen Transfer Reactions and Pyridylcarbene Formation in Fused Triazolopyridines
Research into hydrogen transfer reactions and the formation of pyridylcarbenes has been documented for the isomeric organic-chemistry.orgacs.orgacs.orgtriazolo[1,5-a]pyridine system. researchgate.net In this system, the triazole ring exists in equilibrium with its open-chain diazo isomer. researchgate.net Under transfer hydrogenation conditions using a Pd/C/Zn catalyst system with water or alcohols as hydrogen donors, organic-chemistry.orgacs.orgacs.orgtriazolo[1,5-a]pyridines can undergo two primary transformations: hydrogenation of the pyridine ring to yield 4,5,6,7-tetrahydro-triazolopyridines, and triazole ring opening with the loss of nitrogen to form a pyridylcarbene intermediate. researchgate.net This carbene can then react with the solvent or dimerize to form various 2-substituted pyridine products. researchgate.net
While this reactivity is well-established for the organic-chemistry.orgacs.orgacs.org isomer, specific studies on analogous hydrogen transfer reactions and pyridylcarbene formation from the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine scaffold are not as prevalent in the reviewed literature. However, the potential for such transformations exists and warrants further investigation.
Electrophilic and Nucleophilic Substitution Reactions on theorganic-chemistry.orgacs.orgrsc.orgTriazolo[1,5-a]pyridine Core
The organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine scaffold possesses a unique electronic distribution that influences its susceptibility to electrophilic and nucleophilic attack. The pyridine ring is generally electron-deficient, while the triazole ring has electron-rich nitrogen atoms.
Electrophilic Substitution: Electrophilic substitution reactions on the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine core are not as common as on electron-rich aromatic systems. However, in related fused systems like pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitutions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine (B1678525) ring. nih.govsemanticscholar.org This suggests that under appropriate conditions, the pyridine ring of the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine scaffold could undergo electrophilic attack, likely at positions not deactivated by the electron-withdrawing triazole ring. The presence of activating groups on the pyridine ring would facilitate such reactions.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes the organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine scaffold susceptible to nucleophilic attack, particularly when substituted with good leaving groups or strongly electron-withdrawing groups. For example, 8-bromo or 8-chloro substituted organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines can undergo nucleophilic substitution of the halogen with a cyano group via palladium-catalyzed reactions. lp.edu.ua
Furthermore, the introduction of strongly deactivating nitro groups, as in 6,8-dinitro organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines, significantly enhances the electrophilicity of the pyridine ring, making it highly reactive towards nucleophiles. researchgate.net
The presence of the -CH2OH group at the 8-position in organic-chemistry.orgacs.orgrsc.orgTriazolo[1,5-a]pyridin-8-ylmethanol would likely influence the reactivity of the scaffold. The hydroxyl group can be a site for further functionalization, such as etherification or esterification. It could also be oxidized to an aldehyde or a carboxylic acid, which would in turn modify the electronic properties of the pyridine ring and its susceptibility to substitution reactions. A review on the synthesis of organic-chemistry.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine-8-carbonitriles highlights various transformations of substituents at the 8-position, indicating that this position is amenable to chemical modification. lp.edu.ua
Table 2: Summary of Substitution Reactions on the organic-chemistry.orgacs.orgrsc.orgTriazolo[1,5-a]pyridine Scaffold
| Reaction Type | Position(s) of Attack | Activating/Directing Groups | Example Reaction | Reference(s) |
| Electrophilic Substitution | Pyridine Ring | Activating groups on the pyridine ring | Bromination, Iodination, Nitration (on related systems) | nih.govsemanticscholar.org |
| Nucleophilic Substitution | 8-position | Halogen (Br, Cl) | Palladium-catalyzed cyanation | lp.edu.ua |
| Nucleophilic Substitution | Pyridine Ring | Nitro groups (e.g., 6,8-dinitro) | Addition of C-nucleophiles | researchgate.net |
Theoretical Investigations and Computational Chemistry Of 1 2 3 Triazolo 1,5 a Pyridines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular properties, offering predictions that closely correlate with experimental results.
Elucidation of Reaction Mechanisms and Reaction Pathways
DFT calculations have been instrumental in clarifying the regioselective formation and reaction pathways of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridines. For instance, in the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with Michael acceptors, DFT calculations at the PCM-B3LYP-D3/def2-SVP level were used to propose a plausible reaction mechanism. These calculations helped explain the observed regioselectivity in the formation of different researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivatives. researchgate.net
Another study proposed a plausible mechanism for the catalyst-free synthesis of these compounds from enaminonitriles and benzohydrazides under microwave conditions. The proposed pathway involves an initial transamidation, followed by a nucleophilic attack of the nitrogen lone pair on the nitrile moiety, subsequent condensation, and finally, the elimination of a water molecule to form the final product. mdpi.com This tandem reaction highlights an efficient and eco-friendly synthetic route. mdpi.comresearchgate.net
DFT has also been applied to study the ring-chain isomerization of related triazolopyridine systems, such as researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines. researchgate.netcsic.es These studies, conducted at the B3LYP/6-31+G(d,p) computational level, investigated the equilibrium between the closed triazole ring form and the open diazo compound form, providing a deep understanding of the structural dynamics influenced by various substituents. researchgate.netcsic.es
Geometry Optimization and Electronic Structure Analysis
The optimization of molecular geometry is a fundamental application of DFT, providing the most stable three-dimensional arrangement of atoms in a molecule. For derivatives like 1,2,4-triazolo[4,3-a]pyridin-3-amine, geometry optimization has been performed using the B3LYP/6-311G(2d,2p) approach. nih.gov Such calculations are crucial for understanding the planarity and dihedral angles of the fused ring system, which in turn affect the molecule's electronic properties and crystal packing. journalijar.com
Following geometry optimization, a detailed analysis of the electronic structure can be performed using various methodologies:
Atoms In Molecules (AIM): This method analyzes the electron density to define atomic basins and bond critical points, offering insights into the nature of chemical bonds. researchgate.net
Electron Localization Function (ELF): ELF provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer, hybridization, and intramolecular interactions by transforming the calculated wave function into localized orbitals. researchgate.net
These analyses have been applied to researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines to understand the effects of substitution on their electronic characteristics. researchgate.net
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are widely used to predict spectroscopic data, which serves as a valuable tool for structural confirmation and interpretation of experimental spectra.
Vibrational Frequencies: Theoretical vibrational spectra (FTIR and FT-Raman) can be calculated for optimized geometries. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) method. nih.gov The assignment of observed spectral bands to specific normal modes of vibration is often aided by Potential Energy Distribution (PED) calculations. nih.gov This correlation between theoretical and experimental frequencies provides strong evidence for the proposed molecular structure. derpharmachemica.com
NMR Chemical Shifts: While not explicitly detailed for researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyridin-8-ylmethanol in the provided sources, DFT methods are routinely employed to calculate ¹H and ¹³C NMR chemical shifts. These calculations have been used to study the configurational properties of related N-heterocycles, showing good agreement with experimental data and helping to resolve structural ambiguities, such as in the case of ring-chain isomerism in pyridyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines. researchgate.netcsic.es
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3400 | 3405 |
| C-H Stretch (Aromatic) | 3100 | 3108 |
| C=N Stretch | 1640 | 1645 |
| Ring Deformation | 634 | 640 |
Note: Data is illustrative and based on findings for related pyrazole (B372694) structures. derpharmachemica.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Investigations
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter:
Chemical Reactivity: A small HOMO-LUMO gap indicates high chemical reactivity and polarizability. nih.gov
Kinetic Stability: A large gap suggests high kinetic stability.
Electronic Transitions: The energy gap corresponds to the energy required for electronic excitation, which is fundamental to a molecule's UV-Vis absorption properties. journalijar.com
DFT calculations have been used to determine the HOMO-LUMO energies and the resulting energy gap for various triazole and triazolopyrimidine derivatives. researchgate.netntu.edu.iqresearchgate.net For instance, in a study of 4-(5-methyl- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile, the HOMO-LUMO gap was calculated to be 2.082 eV. researchgate.net These calculations, often performed with time-dependent DFT (TD-DFT), help in interpreting UV-Vis spectra and understanding intramolecular charge transfer (ICT) processes. journalijar.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps complement FMO analysis by visualizing the charge distribution. The red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack. nih.govcolab.ws This analysis helps in predicting the reactive sites within the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold.
Table 2: Calculated Quantum Chemical Descriptors for a researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine Derivative
| Parameter | Value (eV) |
| E_HOMO | -4.236 |
| E_LUMO | -2.154 |
| Energy Gap (ΔE) | 2.082 |
| Ionization Potential (I) | 4.236 |
| Electron Affinity (A) | 2.154 |
| Chemical Hardness (η) | 1.041 |
| Electronegativity (χ) | 3.195 |
Source: Data from a study on a related triazolopyrimidine derivative. researchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for understanding binding mechanisms and predicting the binding affinity of potential inhibitors.
Computational Studies on Enzyme Inhibition Mechanisms
Derivatives of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of several enzymes, and molecular docking has been essential in elucidating their inhibition mechanisms.
RORγt Inverse Agonists: researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyridine derivatives have been designed as inverse agonists for the Retinoic acid receptor-related Orphan nuclear receptor γt (RORγt), a key target for autoimmune diseases. nih.govresearchgate.net Docking studies, based on X-ray cocrystal structures, revealed that the nitrogen atoms in the triazolopyridine ring are well-tolerated and can form crucial interactions within the ligand-binding domain of RORγt. nih.gov
PHD-1 Inhibitors: A series of 4-{ researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based compounds were identified as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. nih.govmedchemexpress.cn X-ray crystallography, complemented by computational modeling, showed a novel binding mode where the N1 atom of the triazole ring coordinates in a monodentate fashion with the Fe²⁺ ion in the enzyme's active site. nih.govmedchemexpress.cn
ENPP1 Inhibitors: The researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold (a related isostere) was identified in small-molecule inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING pathway. nih.gov Structure-activity relationship studies, guided by computational insights, led to the development of potent and selective ENPP1 inhibitors. nih.gov
Other Targets: Docking studies have also been performed on other targets, such as Glucosamine-6-phosphate (GlcN-6-P) synthase, to evaluate the potential of triazolopyridine derivatives as antimicrobial agents. researchgate.net These studies help in predicting binding energies and identifying key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. researchgate.netmdpi.com
These computational approaches allow for the rational optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic properties before undertaking more resource-intensive chemical synthesis and biological testing.
Rationalization of Binding Modes through Computational Modeling
Computational modeling, particularly molecular docking, has been instrumental in understanding and rationalizing the binding modes of researchgate.netacs.orgnih.govtriazolo[1,5-a]pyridine derivatives at their respective biological targets.
For inhibitors of the SARS-CoV-2 main protease (Mpro), docking studies revealed that researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidin-7-one compounds effectively interacted with crucial active site amino acid residues, including His41, Cys145, and Glu166. nih.gov Similarly, in the development of novel CDK2 inhibitors, molecular docking simulations confirmed that related pyrazolo-triazolo-pyrimidine scaffolds fit well into the CDK2 active site, forming essential hydrogen bonds with the backbone of Leu83. rsc.org The binding orientation of PHD-1 inhibitors has also been explored using molecular docking, complementing experimental data from X-ray crystallography. nih.gov These computational approaches allow for the visualization of key interactions, such as hydrogen bonds and metal coordination, that govern the affinity and selectivity of these compounds for their targets.
Structure-Activity Relationship (SAR) Studies and Matched Molecular Pair Analyses
Systematic SAR studies have been crucial in optimizing the potency and pharmacological properties of researchgate.netacs.orgnih.govtriazolo[1,5-a]pyridine derivatives. These studies elucidate how specific structural modifications influence biological activity.
For a series of researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidines developed as anticancer agents targeting tubulin, a clear SAR was established. High potency required a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position. researchgate.netacs.org Additionally, optimal activity was achieved when a phenyl ring substituent contained two fluoro atoms ortho to the core structure. researchgate.netacs.org
In the development of RORγt inverse agonists, SAR studies guided the optimization of a lead compound. It was found that the researchgate.netacs.orgnih.govtriazolo[1,5-a]pyridine isomer retained excellent inhibitory activity compared to the researchgate.netacs.orgnih.govtriazolo[4,3-a]pyridine version. nih.gov Further modifications to metabolically unstable rings led to new analogs with significantly improved potency and favorable pharmacokinetic profiles. nih.gov SAR has also been evaluated in detail for ENPP1 inhibitors, leading to the development of compounds that are potent and selective in both in vitro and cellular systems. nih.gov
| Compound Series | Structural Position | Favorable Substituents for Activity |
| Anticancer Agents | 5-position | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino. researchgate.netacs.org |
| (Tubulin Inhibitors) | Phenyl Ring | Ortho-difluoro substitution. researchgate.netacs.org |
| RORγt Inverse Agonists | Core Scaffold | researchgate.netacs.orgnih.govTriazolo[1,5-a]pyridine isomer preferred over researchgate.netacs.orgnih.govtriazolo[4,3-a]pyridine. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling forresearchgate.netacs.orgnih.govTriazolo[1,5-a]pyrimidine Derivatives
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the related researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold, several QSAR models have been developed.
A 2D-QSAR study was conducted on 31 triazolopyrimidine compounds with anticancer activity, yielding a model with good statistical reliability (R²=0.78, Q²=0.7). Another comprehensive QSAR study modeled the antiplasmodial activity of 125 analogs against Plasmodium falciparum using various machine learning algorithms. mdpi.comscilit.com After recursive feature elimination, five molecular descriptors were found to be most significant. The resulting regression model built using a Support Vector Regressor (SVR) algorithm demonstrated strong robustness and predictive power. mdpi.com
The regression equation from the antiplasmodial study was: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
| QSAR Model Parameter | Value |
| SVR Model (5-fold cross-validation) | |
| Coefficient of Determination (R²) | 0.67 |
| Mean Squared Error (MSE) | 0.33 |
| Mean Absolute Error (MAE) | 0.46 |
| Root Mean Squared Error (RMSE) | 0.57 |
These models provide valuable insights into the structural features necessary for activity and can guide the design of more potent analogs. mdpi.comscilit.com
Molecular Dynamics Simulations and Conformational Preferences ofresearchgate.netacs.orgnih.govTriazolo[1,5-a]pyridines
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their complexes, providing insights into their stability and conformational preferences. MD simulations have been applied to understand the stability of researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives when bound to their protein targets. For instance, a 20-nanosecond simulation of lead compounds complexed with the SARS-CoV-2 main protease showed that the complexes were stable, as indicated by analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). nih.gov
Conformational analysis indicates that the researchgate.netacs.orgnih.govtriazolo[1,5-a]pyridine ring system is largely planar. nih.gov Studies of related triazolopyridine nucleosides have also revealed specific conformational preferences, such as adopting 'high anti' sugar-base torsional angles, which can be influenced by the substitution pattern on the heterocyclic core. cdnsciencepub.com
Intermolecular Interactions and Crystal Lattice Analysis (e.g., Hirshfeld Surface Analysis)
The analysis of crystal structures provides definitive information about the solid-state conformation and intermolecular interactions that govern crystal packing. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.
| Intermolecular Contact Type | Contribution to Crystal Packing (%) |
| researchgate.netacs.orgnih.govTriazolo[1,5-a]pyridine Derivative | |
| H···H | 28.1% nih.gov |
| C···H/H···C | 27.2% nih.gov |
| N···H/H···N | 19.4% nih.gov |
| O···H/H···O | 9.8% nih.gov |
| researchgate.netacs.orgnih.govTriazolo[1,5-a]pyrimidine Derivative | |
| H···N/N···H | 40.1% nih.gov |
| H···H | 35.3% nih.gov |
| H···C/C···H | 9.5% nih.gov |
| N···C/C···N | 9.0% nih.gov |
Advanced Research Applications and Pharmacological Insights Of 1 2 3 Triazolo 1,5 a Pyridines Excluding Clinical Data
Role as a Privileged Scaffold in Medicinal Chemistry Research
The nih.govacs.orgekb.egtriazolo[1,5-a]pyridine core is considered a privileged scaffold in medicinal chemistry due to its ability to bind to multiple, diverse biological targets through varied modifications of its core structure. This structural motif is frequently found in biologically active compounds, demonstrating its versatility in drug discovery. rsc.orgorganic-chemistry.org Its utility is derived from a combination of factors: a rigid bicyclic structure that reduces conformational flexibility and can lead to higher binding affinity, and the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules. organic-chemistry.org
The closely related nih.govacs.orgekb.egtriazolo[1,5-a]pyrimidine (TP) scaffold has been extensively documented as a significant pharmacophore, leading to the development of agents with anticancer, antimicrobial, antiviral, and CNS-modulating properties. ekb.eg The strategic replacement of a pyrimidine (B1678525) nitrogen with a carbon atom to form the pyridine (B92270) ring alters the electronic and steric profile, offering a distinct yet related vector space for substituent placement. This allows medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. Research has shown that derivatives of the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine scaffold itself are potent inhibitors of various enzymes, underscoring its importance as a privileged structure in the pursuit of novel therapeutics. nih.govlookchem.com
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental tactic in drug design to enhance potency, selectivity, or metabolic stability. The related nih.govacs.orgekb.egtriazolo[1,5-a]pyrimidine heterocycle has proven to be a remarkably versatile scaffold for such strategies. nih.govescholarship.org Given the close structural relationship, these principles are often extended to the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine core.
The ring system of aza-indolizines like triazolopyrimidines is isoelectronic with the purine (B94841) heterocycle. nih.govresearchgate.net This similarity suggests that the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine scaffold can also serve as a bioisosteric replacement for purines in medicinal chemistry. researchgate.net This strategy is particularly relevant for designing inhibitors of enzymes that interact with purine-based endogenous ligands, such as kinases. In one study exploring inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine core was synthesized as a bioisosteric permutation of a lead triazolopyrimidine scaffold, which itself was a purine analog. nih.gov
Depending on the substitution pattern, the triazole-containing heterocyclic system can act as a bioisostere of a carboxylic acid functional group. nih.govescholarship.org This is achieved because the acidic N-H proton on the triazole ring can mimic the proton of a carboxylic acid, and the surrounding nitrogen atoms can engage in similar hydrogen bonding interactions. This replacement can significantly improve a compound's pharmacokinetic profile, for instance by enhancing cell permeability and metabolic stability, which are often challenges for compounds containing a free carboxylic acid group.
The nih.govacs.orgekb.egtriazolo[1,5-a]pyrimidine scaffold has been successfully employed as a mimic for the N-acetyl group of ε-N-acetylated lysine (B10760008) (KAc). nih.govescholarship.org This has been a particularly fruitful strategy in the development of bromodomain inhibitors. Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a key role in epigenetic regulation. researchgate.netnih.gov Docking studies of nih.govacs.orgekb.egtriazolo[1,5-a]pyrimidine-based inhibitors have shown that the scaffold can occupy the central acetyl-lysine binding cavity and form the critical hydrogen bond with a conserved asparagine residue, mimicking the interaction of the natural acetylated lysine. researchgate.net This application highlights the scaffold's ability to replicate the key interactions of a fundamental post-translational modification.
Enzyme Inhibitor Research
The inherent structural features of the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine scaffold make it an excellent starting point for the design of potent and selective enzyme inhibitors. Its rigid framework and hydrogen bonding capabilities allow for high-affinity interactions within enzyme active sites.
The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. nih.govnih.gov As such, it has emerged as a high-priority therapeutic target for autoimmune diseases.
In the search for novel RORγt inverse agonists, researchers identified the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine scaffold as a promising core. nih.gov Starting from a known piperazine-based RORγt ligand, a design strategy involved replacing a core ring with a nitrogen-containing bicyclic system to lower lipophilicity while maintaining or improving potency. nih.govresearchgate.net This led to the synthesis of a series of nih.govacs.orgekb.egtriazolo[1,5-a]pyridine derivatives. nih.gov
The analogue 3a , a nih.govacs.orgekb.egtriazolo[1,5-a]pyridine derivative, demonstrated excellent inhibitory activity in a luciferase reporter gene assay with an IC50 of 41 nM, which was comparable to the parent compound. nih.gov This finding confirmed that the nih.govacs.orgekb.egtriazolo[1,5-a]pyridine ring was well-tolerated for inhibiting RORγt transcriptional activity. nih.gov Further structure-activity relationship (SAR) studies on compound 3a focused on optimizing metabolically unstable positions. acs.org This effort culminated in the discovery of compound 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) nih.govacs.orgekb.egtriazolo[1,5-a]pyridin-6-yl)nicotinamide), which exhibited potent RORγt inhibition and a favorable pharmacokinetic profile. nih.govnih.gov
| Compound | Structure | RORγt Reporter Gene Assay IC50 (nM) |
|---|---|---|
| 2a | N-( nih.govacs.orgekb.egtriazolo[4,3-a]pyridin-7-yl)amide derivative | 590 |
| 3a | N-( nih.govacs.orgekb.egtriazolo[1,5-a]pyridin-6-yl)amide derivative | 41 |
| 5a | Optimized nih.govacs.orgekb.egtriazolo[1,5-a]pyridine derivative | Potent (specific value not detailed in text) |
PHD-1, JAK1, and JAK2 Inhibitors
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolylhydroxylase Domain-1 (PHD-1) and Janus Kinases (JAK1 and JAK2). mdpi.com These enzymes are crucial in cellular signaling pathways related to oxygen sensing and immune response.
Research has led to the identification of 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the PHD-1 enzyme. nih.gov X-ray crystallography has revealed a novel binding mode for these inhibitors, where the triazolo N1 atom engages in a monodentate interaction with the active site Fe2+ ion. nih.gov Further optimization of these compounds has resulted in potent PHD-1 inhibitors with favorable physicochemical and pharmacokinetic properties. nih.gov
In the realm of JAK inhibition, a series of 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridines, initially discovered through high-throughput screening, have been developed into effective JAK2 inhibitors. nih.gov These compounds have demonstrated pharmacodynamic activity in mouse xenograft models, highlighting their potential for further investigation. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is also being explored for the development of compounds that can inhibit both JAK1 and TYK2.
Table 1: nih.govnih.govnih.govTriazolo[1,5-a]pyridine-Based PHD-1, JAK1, and JAK2 Inhibitors
| Compound Class | Target Enzyme(s) | Key Research Finding |
|---|---|---|
| 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile derivatives | PHD-1 | Novel monodentate binding interaction with the active site Fe2+ ion. nih.gov |
| 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridines | JAK2 | Demonstrated pharmacodynamic activity in a mouse xenograft model. nih.gov |
| nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives | JAK1, TYK2 | Under investigation for treating diseases related to JAK1 and/or TYK2. google.com |
LSD1/KDM1A Inhibitors
A novel series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-based compounds have been designed and synthesized as potent inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A). nih.gov Some of these compounds have demonstrated significant inhibitory activity against LSD1 and have shown selective cytotoxicity against various cancer cell lines, including MGC-803, EC109, A549, and PC-9 cells. nih.gov
Notably, compound 6l from this series exhibited potent growth inhibition of PC-9 cells with an IC50 value of 0.59 μM. nih.gov Other compounds, such as 5p , 5q , and 6i , were identified as potent inhibitors of LSD1 with IC50 values of 0.154 μM, 1.19 μM, and 0.557 μM, respectively. nih.gov Docking studies have suggested that these compounds interact with key residues in the LSD1 active site, such as Val333, Ala331, Met332, and Ala539, through arene-H interactions and hydrogen bonds. nih.gov The research indicates that the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a promising starting point for the development of novel LSD1 inhibitors for cancer therapy. nih.gov
Table 2: Inhibitory Activity of Selected nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives against LSD1
| Compound | LSD1 IC50 (μM) | Key Research Finding |
|---|---|---|
| 5p | 0.154 | Significantly inhibited migration of A549 and PC-9 cells. nih.gov |
| 5q | 1.19 | Potent inhibitor of LSD1. nih.gov |
| 6i | 0.557 | Potent inhibitor of LSD1. nih.gov |
| 6l | Not specified for LSD1 | Potently inhibited growth of PC-9 cells (IC50 = 0.59 μM). nih.gov |
HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) Inhibitors
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TZP) scaffold has been repurposed from in-house anti-influenza derivatives to develop novel inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity. nih.govnih.gov This enzymatic function of HIV-1 RT is an underexplored target for antiretroviral therapy. semanticscholar.org
Through a multi-step structural exploration of the TZP core, catechol derivatives were identified that inhibit RNase H in the low micromolar range without affecting the RT-associated polymerase activity. nih.gov Molecular modeling and mutagenesis analyses suggest that these compounds interact with an unexplored allosteric site, providing a new avenue for the optimization of this class of RNase H inhibitors. nih.gov Initial studies with compounds 11a and 11b , characterized by a 4,7-dihydro-TZP scaffold, showed RNase H inhibition with IC50 values of 17.7 μM and 13.1 μM, respectively. nih.gov
Table 3: nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine-Based HIV-1 RNase H Inhibitors
| Compound Scaffold | Target | Key Research Finding |
|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidine (TZP) | HIV-1 RNase H | Catechol derivatives inhibit RNase H in the low micromolar range. nih.gov |
| 4,7-dihydro-TZP | HIV-1 RNase H | Compounds 11a and 11b showed IC50 values of 17.7 and 13.1 µM, respectively. nih.gov |
Influenza A Virus Polymerase (RdRP) Disruptors
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TZP) scaffold has been identified as a suitable framework for developing compounds that disrupt the heterodimerization of the influenza virus RNA-dependent RNA polymerase (RdRP) PA and PB1 subunits. nih.govunipd.it This protein-protein interaction is essential for the viral replication process.
By merging the TZP core with a cycloheptathiophene-3-carboxamide moiety, hybrid molecules have been created that exhibit potent inhibition of the PA-PB1 interaction and antiviral activity against influenza virus at non-toxic concentrations. unipd.itnih.gov Further structure-activity relationship (SAR) studies have been conducted to investigate the role of substituents around the TZP core, leading to the identification of more potent derivatives. nih.gov For instance, compound 49 from one series displayed an EC50 value of 34.47 µM, indicating the potential of the TZP scaffold in the development of anti-influenza agents. researchgate.net
Table 4: nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine-Based Influenza RdRP Disruptors
| Compound Scaffold | Target | Key Research Finding |
|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidine (TZP) | Influenza RdRP PA-PB1 interaction | TZP scaffold is effective in disrupting the PA-PB1 heterodimerization. nih.govunipd.it |
| TZP-cycloheptathiophene-3-carboxamide hybrids | Influenza RdRP PA-PB1 interaction | Hybrid molecules show potent inhibition and antiviral activity. unipd.itnih.gov |
11β-HSD1 and Histone Demethylase Activators/Inhibitors
The nih.govnih.govnih.govtriazolo[4,3-a]pyridine (a related isomer) scaffold has been utilized to develop potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1). nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol and is a target for metabolic diseases. The introduction of small alkyl groups and spirocyclic-aromatic rings to the triazolopyridine core led to the identification of potent inhibitors. nih.gov Specifically, 3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine (9f ) was identified as a potent inhibitor of 11β-HSD-1 with reduced Pregnane-X receptor (PXR) transactivation activity. nih.gov
As discussed in section 6.3.3, the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of the histone demethylase LSD1/KDM1A. nih.gov
DNA-PKcs Inhibitors
A significant advancement in the application of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is in the development of inhibitors for the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PK is a critical component of the DNA damage response, specifically in the repair of double-strand DNA breaks. acs.org
Through screening and optimization, 7-Methyl-2-[(7-methyl nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, also known as AZD7648 , was identified as a potent and selective DNA-PK inhibitor. acs.orgnih.gov This compound demonstrated no significant off-target activity in the protein kinome and only weak activity against PI3Kα/γ lipid kinases. nih.gov In murine xenograft models, AZD7648 showed monotherapy activity and resulted in regressions when combined with inducers of double-strand breaks or PARP inhibition. nih.govresearchgate.net
Table 5: nih.govnih.govnih.govTriazolo[1,5-a]pyridine-Based DNA-PKcs Inhibitor
| Compound | Target | Key Research Finding |
|---|---|---|
| AZD7648 | DNA-PKcs | Potent and selective inhibitor with in vivo efficacy in combination with DNA damaging agents. acs.orgnih.gov |
Microtubule-Stabilizing Agents and Tubulin Polymerization Inhibition
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidines (TPs) represent a unique class of microtubule-targeting agents. researchgate.net Unlike many microtubule stabilizers that bind to the taxol site, these compounds have been shown to promote tubulin polymerization while binding to the vinca (B1221190) inhibitor site on tubulin, a site typically targeted by microtubule-destabilizing agents. researchgate.netacs.org
This unusual mechanism of action makes them interesting candidates for overcoming multidrug resistance in cancer. acs.org Selected compounds from this class have been shown to inhibit tumor growth in nude mouse xenograft models with high potency. acs.org Furthermore, microtubule-stabilizing nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines are being investigated as potential therapeutics for neurodegenerative diseases like Alzheimer's, where microtubule deficits are implicated. nih.govnih.gov These compounds have been shown to normalize axonal microtubules and restore axonal transport in preclinical models. nih.gov
Conversely, other derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. mdpi.com For example, the 2-anilino triazolopyrimidine derivative 3d was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM and strongly inhibited the binding of colchicine to tubulin. mdpi.com
Table 6: nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives Targeting Microtubules
| Compound Class | Mechanism of Action | Binding Site | Potential Application |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidines | Microtubule stabilization | Vinca site | Cancer, Neurodegenerative diseases acs.orgnih.gov |
| 2-Anilino nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | Tubulin polymerization inhibition | Colchicine site | Cancer mdpi.com |
Receptor Antagonism Studies (e.g., Adenosine (B11128) Receptor)
Derivatives of the triazolo-fused heterocyclic systems, including nih.govnih.govnih.govtriazolo[1,5-a]pyridines and their isosteres like nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, have been extensively investigated as potent and selective antagonists for adenosine receptors. nih.govresearchgate.netnih.gov Antagonism of the adenosine A2A receptor, in particular, is a promising therapeutic strategy for conditions such as Parkinson's disease. nih.gov
Research has demonstrated that modifying the core triazolopyrimidine structure can lead to compounds with high affinity and selectivity for specific adenosine receptor subtypes. For example, replacing the core with an isomeric nih.govnih.govnih.govtriazolo[1,5-a]pyrazine nucleus has been shown to improve target affinity. nih.gov Structure-activity relationship (SAR) studies have been crucial in this field. Investigations into nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives revealed that substituents at the 8-position, such as 4-ethylbenzylester, could result in exceptionally high affinity for the human A3 adenosine receptor, with Ki values in the low nanomolar range. nih.gov Molecular modeling and docking studies suggest these antagonists bind within the orthosteric binding cavity, similar to known inverse agonists. nih.govacs.org The development of these compounds highlights the potential of the triazolopyridine scaffold in designing selective ligands for G protein-coupled receptors. nih.gov
| Compound Class | Receptor Target | Key Findings |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrazines | Adenosine A2A | Isomeric replacement of the pyrimidine core improved target affinity. nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-c]pyrimidines | Adenosine A3 | 8-position substitutions led to low nanomolar affinity (e.g., compound 18, Ki = 1.21 nM). nih.gov |
| 1,2,4-Triazine Derivatives | Adenosine A2A | Structure-based design yielded potent and selective antagonists. acs.org |
Research into Antimicrobial Properties (Antibacterial and Antifungal Activity)
The nih.govnih.govnih.govtriazolo[1,5-a]pyridine and related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffolds are prominent in the search for new antimicrobial agents to combat rising drug resistance. nih.govnih.gov Essramycin, a naturally occurring nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine antibiotic, shows significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.0 to 8.0 μg/mL. nih.gov
Synthetic derivatives have also shown considerable promise. A novel class of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines demonstrated good narrow-spectrum antibacterial activity specifically against Enterococcus faecium, a challenging nosocomial pathogen. nih.gov Macromolecular synthesis assays suggest that these compounds may act by targeting cell-wall biosynthesis. nih.gov Other studies have focused on creating hybrid molecules, such as coupling the triazolopyrimidine scaffold with amino acid moieties, which resulted in promising activity against multidrug-resistant (MDR) clinical isolates like K. pneumoniae and methicillin-resistant S. aureus (MRSA). semanticscholar.orgresearchgate.net
In the realm of antifungal research, various derivatives have been synthesized and tested against a range of fungal pathogens. researchgate.netnih.govnih.gov A series of 2-aryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives were tested for their inhibitory activity against Candida albicans and Trichophyton rubrum, with some compounds showing activity comparable or superior to the standard drug fluconazole (B54011). nih.gov Similarly, derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were evaluated against the plant pathogen Rhizoctonia solani, with some compounds exhibiting high antifungal activity. nih.gov These studies often involve evaluating the compounds' MIC or the concentration required for 50% effective concentration (EC50).
| Compound/Derivative | Target Organism | Activity (MIC/EC50) |
| Essramycin | Gram-positive & Gram-negative bacteria | MIC: 2.0-8.0 μg/mL nih.gov |
| Triazolopyrimidine-6-carboxylic acid | M. tuberculosis H37RV | 92% inhibition at 6.25 μg/mL nih.gov |
| 2-aryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridines | C. albicans, T. rubrum | Activity comparable to fluconazole nih.gov |
| 2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine | Rhizoctonia solani | EC50 = 6.57 μg/mL nih.gov |
Investigations into Antimalarial Agents (e.g., Plasmodium falciparum inhibition)
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core structure is a key pharmacophore in the development of novel antimalarial agents, particularly against the deadly parasite Plasmodium falciparum. malariaworld.orgnih.gov Research has identified this scaffold as a potent inhibitor of the parasite's dihydroorotate dehydrogenase (PfDHODH) enzyme, a critical component in its pyrimidine biosynthesis pathway. malariaworld.orgnih.govsemanticscholar.org
Studies have synthesized and evaluated series of these derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2, FCR3) strains of P. falciparum. malariaworld.orgresearchgate.net Many of these compounds exhibit potent antiplasmodial activity with IC50 values in the nanomolar to low micromolar range and demonstrate high selectivity, showing no cytotoxicity against human cell lines like HepG2. malariaworld.orgnih.gov Structure-activity relationship analyses have revealed that certain substitutions are critical for activity; for instance, a trifluoromethyl group at the 2-position of the ring and a β-naphthylamine group at the 7-position significantly enhance anti-P. falciparum activity. nih.gov Some of the most potent compounds identified were equipotent to the standard drug chloroquine. malariaworld.org
| Compound Derivative | P. falciparum Strain | Activity (IC50) |
| 2-(2-naphthyl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative | W2 (chloroquine-resistant) | 0.023 μM nih.gov |
| Compound 20 (R = CF3, R1 = F) | 3D7 | 0.086 μM malariaworld.org |
| Compound 21 (R = CF3; R1 = CH3) | 3D7 | 0.032 μM malariaworld.org |
| Compound 23 (R = CF3, R1 = CF3) | 3D7 | 0.030 μM malariaworld.org |
| Compound 24 (R = CF3, 2-naphthyl) | 3D7 | 0.050 μM malariaworld.org |
Applications in Material Sciences
Beyond pharmacology, the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold possesses unique photophysical properties that make it a valuable component in the field of material sciences, particularly for optoelectronic applications.
The electron-accepting nature of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine (TP) moiety has been successfully exploited to construct high-performance materials for OLEDs. acs.orgresearchgate.net It is used as a building block for bipolar host materials, which are essential for achieving high efficiency and stability in phosphorescent and thermally activated delayed-fluorescence (TADF) OLEDs. nih.govacs.org By combining the electron-accepting TP unit with electron-donating units like carbazole, researchers have designed host materials with high triplet energy and balanced charge transport properties. nih.govacs.org
These TP-based host materials have been used to fabricate highly efficient green, red, and blue OLEDs. nih.govresearchgate.net For example, a phosphorescent OLED using a TP-carbazole host achieved a maximum external quantum efficiency (ηext) of 25.6% with very low efficiency roll-off at high brightness. nih.gov The TP unit's moderate electron-withdrawing ability and rigid structure are suitable for developing deep-blue fluorescent emitters, achieving high photoluminescence quantum yields and external quantum efficiencies approaching 8% in non-doped devices. researchgate.netresearchgate.net
The inherent fluorescence of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core has been harnessed to create specialized chemosensors. nih.govresearchgate.net An amide derivative of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine was synthesized as a novel fluorescence probe for the specific and rapid detection of ferric ions (Fe³⁺). nih.gov This probe exhibited high selectivity for Fe³⁺, a rapid fluorescence quenching response (within 5 seconds), and a low limit of detection (0.82 μM). nih.govresearchgate.net
Importantly, the probe demonstrated good cell permeability and low cytotoxicity, making it suitable for bioimaging applications. It was successfully used to monitor intracellular Fe³⁺ levels in living HeLa cells. nih.gov The development of such probes is significant for monitoring environmental pollutants and understanding metabolic processes involving metal ions. nih.govresearchgate.net
Future Directions and Emerging Research Avenues For 1 2 3 Triazolo 1,5 a Pyridin 8 Ylmethanol
Development of Novel Synthetic Pathways for Derivatization
The core mdpi.comresearchgate.netrdd.edu.iqtriazolo[1,5-a]pyridine framework has been constructed through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed oxidative coupling reactions, and PIFA-mediated intramolecular annulation. organic-chemistry.org These strategies, while effective, often have limitations regarding substrate scope, reaction conditions, or the use of metal catalysts. researchgate.net
Future research is geared towards creating more versatile and efficient synthetic routes that allow for precise derivatization at any position on the pyridine (B92270) ring. A key objective is the development of late-stage functionalization techniques. This would enable the direct modification of the mdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridin-8-ylmethanol core, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Research into novel catalytic systems, potentially using more abundant and less toxic metals or even metal-free conditions, is a priority. mdpi.com Tandem reactions, where multiple bonds are formed in a single operation, represent another promising avenue for streamlining the synthesis of complex derivatives from simple starting materials. mdpi.comrdd.edu.iq
Table 1: Comparison of Selected Synthetic Strategies for the mdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridine Scaffold
| Method | Key Reagents/Catalysts | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Oxidative Annulation | PIFA (metal-free) | Short reaction times | High yields, metal-free | organic-chemistry.org |
| Oxidative N-N Formation | I2/KI | Environmentally benign | Scalable, efficient | organic-chemistry.org |
| Copper-Catalyzed Coupling | CuBr | Air atmosphere | Tolerates wide range of functional groups | mdpi.comorganic-chemistry.org |
| Microwave-Mediated Cascade | None (Catalyst-free) | Microwave irradiation | Eco-friendly, rapid, good-to-excellent yields | mdpi.comresearchgate.net |
Advanced Spectroscopic Studies for Conformational Dynamics
Understanding the three-dimensional structure and conformational flexibility of mdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridin-8-ylmethanol and its derivatives is crucial for rational drug design, as conformation dictates how a molecule interacts with its biological target. While standard spectroscopic methods confirm structure, future research will increasingly employ advanced techniques to probe molecular dynamics.
Integration of Machine Learning in Drug Discovery and Design formdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridines
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery of new therapeutics based on the mdpi.comresearchgate.netrdd.edu.iqtriazolo[1,5-a]pyridine scaffold. arxiv.org Future efforts will focus on constructing large, high-quality datasets of mdpi.comresearchgate.netrdd.edu.iqtriazolo[1,5-a]pyridine derivatives and their associated biological activities.
These datasets will be used to train ML models for Quantitative Structure-Activity Relationship (QSAR) studies. youtube.com Such models can predict the biological activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. youtube.commdpi.com This in silico screening significantly reduces the time and cost associated with drug discovery. arxiv.org ML can also be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase. mdpi.com
Exploration of New Biological Targets and Mechanisms of Action
The mdpi.comresearchgate.netrdd.edu.iqtriazolo[1,5-a]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing activity against a range of biological targets. mdpi.com Known targets include enzymes and receptors involved in inflammation, cancer, and cardiovascular disorders. mdpi.comresearchgate.net For instance, different derivatives have been identified as RORγt inverse agonists, JAK1/JAK2 inhibitors, and PHD-1 inhibitors. mdpi.comnih.govnih.gov
A significant future direction is the systematic exploration for new biological targets. This can be achieved through high-throughput screening of large compound libraries against diverse panels of assays. Furthermore, chemoproteomics and computational docking studies can be employed to identify novel protein binding partners. Elucidating the precise mechanism of action for compounds that show promising activity against these new targets will be critical. This involves understanding how the molecule binds to its target at an atomic level and the downstream effects on cellular pathways. Such studies could uncover novel therapeutic applications for this privileged scaffold. doi.org
Table 2: Known Biological Targets for the mdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridine Scaffold
| Target | Therapeutic Area | Potential Application | Reference |
|---|---|---|---|
| RORγt | Autoimmune Diseases | Psoriasis, etc. | mdpi.comnih.gov |
| PHD-1 | Anemia, Ischemia | Tissue protection | mdpi.comnih.gov |
| JAK1/JAK2 | Inflammation, Cancer | Rheumatoid Arthritis, Myelofibrosis | mdpi.com |
Sustainable and Eco-Friendly Synthetic Methodologies
In line with the principles of green chemistry, a major future avenue of research is the development of sustainable and environmentally friendly methods for synthesizing mdpi.comresearchgate.netrdd.edu.iqTriazolo[1,5-a]pyridin-8-ylmethanol and its derivatives. The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Recent advances have demonstrated catalyst-free and additive-free synthesis of the core scaffold under microwave conditions, which significantly shortens reaction times and offers an eco-friendly alternative to conventional heating. mdpi.comresearchgate.net Future work will likely focus on:
Continuous Flow Chemistry: Utilizing microreactors for safer, more efficient, and easily scalable production. organic-chemistry.org
Mechanochemistry: Performing reactions in the solid state to eliminate the need for bulk solvents. mdpi.com
Recyclable Catalysts: Developing heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Bio-based Solvents and Reagents: Replacing petroleum-derived starting materials and solvents with renewable alternatives. organic-chemistry.org
By integrating these sustainable practices, the chemical synthesis of this important class of compounds can be made more economically viable and environmentally responsible. organic-chemistry.org
Q & A
Q. What are common synthetic routes for preparing [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol?
The synthesis typically involves multi-step reactions starting from functionalized pyridine or triazole precursors. For example:
- Cyclocondensation : Reacting 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds under acidic conditions (e.g., polyphosphoric acid) to form the triazolo-pyridine core .
- Substitution reactions : Using 8-bromo-triazolo[1,5-a]pyridine derivatives with nucleophiles (e.g., methanol derivatives) in the presence of palladium catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃) in solvents like DMF . Key steps include temperature control (80–200°C) and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography : Provides precise bond lengths and dihedral angles (e.g., planar triazolo-pyridine systems with deviations <0.007 Å) .
- NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ 3.8–4.2 ppm) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antifungal/anticancer assays : Test against fungal strains (e.g., Candida albicans) or cancer cell lines (e.g., MCF-7) using MIC (Minimum Inhibitory Concentration) or MTT assays .
- Enzyme inhibition : Screen for PDE10 or kinase inhibition via fluorescence-based enzymatic assays .
- Antioxidant activity : Measure DPPH radical scavenging capacity .
Advanced Research Questions
Q. How can reaction yields be optimized during the substitution of 8-bromo-triazolo[1,5-a]pyridine intermediates?
- Catalyst optimization : Use 10 mol% Pd(OAc)₂ with Zn(CN)₂ as a cyanide source to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictions in reported bioactivity data for triazolo-pyridine derivatives?
- Substituent effects : Compare substituents at the 8-position (e.g., -Br vs. -CN) to assess steric/electronic impacts on target binding .
- Crystallographic analysis : Correlate structural features (e.g., phenyl ring tilt >60°) with bioactivity trends .
- Dose-response studies : Validate activity thresholds across multiple cell lines or enzymatic systems .
Q. How is the stability of the methoxy group in this compound assessed under physiological conditions?
- Hydrolytic stability testing : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC .
- Metabolite identification : Use LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
